![molecular formula C17H14BrN3 B13138929 [3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]- CAS No. 821784-58-1](/img/structure/B13138929.png)
[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromobenzyl)-[3,4’-bipyridin]-5-amine is a compound that features a bromobenzyl group attached to a bipyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-[3,4’-bipyridin]-5-amine typically involves the reaction of 4-bromobenzylamine with 3,4’-bipyridine under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromobenzyl)-[3,4’-bipyridin]-5-amine can undergo various types of chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-Bromobenzyl)-[3,4’-bipyridin]-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-Bromobenzyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming complexes that exhibit unique electronic properties. These complexes can participate in redox reactions and serve as catalysts in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
N-BOC-4-bromobenzylamine: A compound with a similar bromobenzyl group but different functional groups.
4-Bromobenzyl bromide: Another brominated benzyl compound used in similar synthetic applications.
Uniqueness
N-(4-Bromobenzyl)-[3,4’-bipyridin]-5-amine is unique due to its bipyridine core, which imparts distinct electronic and coordination properties. This makes it particularly valuable in the synthesis of metal complexes and advanced materials .
Propiedades
Número CAS |
821784-58-1 |
|---|---|
Fórmula molecular |
C17H14BrN3 |
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
N-[(4-bromophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C17H14BrN3/c18-16-3-1-13(2-4-16)10-21-17-9-15(11-20-12-17)14-5-7-19-8-6-14/h1-9,11-12,21H,10H2 |
Clave InChI |
QYWRIOMVVZTBCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC2=CN=CC(=C2)C3=CC=NC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


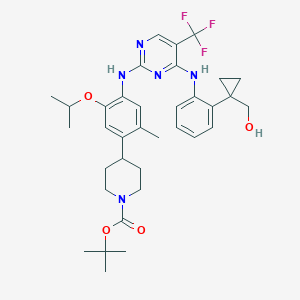
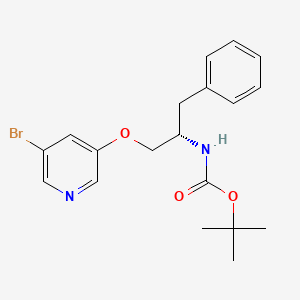
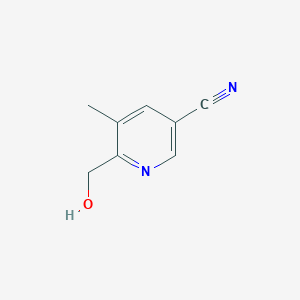



![7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13138874.png)
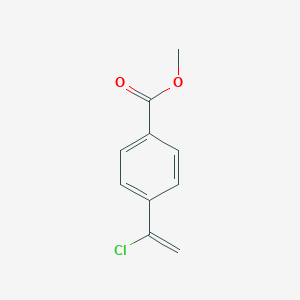
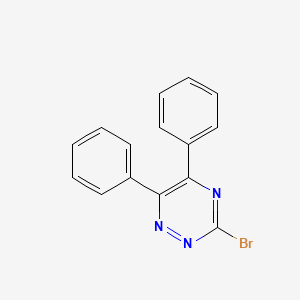

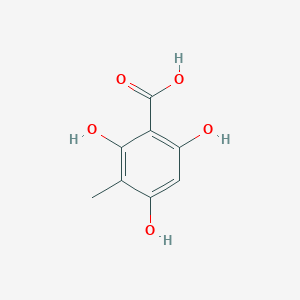
![Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate](/img/structure/B13138910.png)
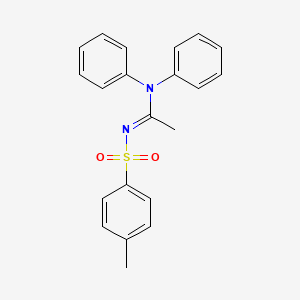
![5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid](/img/structure/B13138927.png)
